molecular formula C15H18N2OS2 B2383844 N-(6-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide CAS No. 899941-49-2

N-(6-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2383844
CAS No.: 899941-49-2
M. Wt: 306.44
InChI Key: SPKCTUQSIKZZBQ-UHFFFAOYSA-N
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Description

N-(6-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide typically involves the coupling of a substituted 2-aminobenzothiazole with a cyclohexanecarboxylic acid derivative. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent like dichloromethane or dimethylformamide, and the reaction is typically performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
  • N-(6-chlorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide
  • N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine

Uniqueness

N-(6-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interaction with biological targets, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS2/c1-19-11-7-8-12-13(9-11)20-15(16-12)17-14(18)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKCTUQSIKZZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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